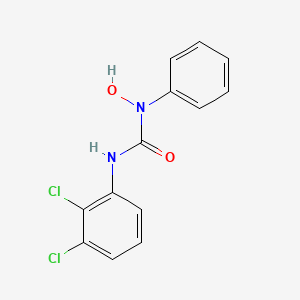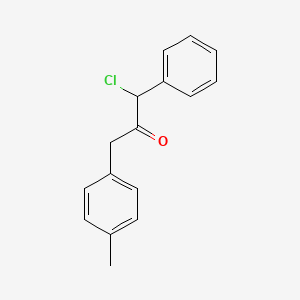
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione is a chemical compound known for its unique structure and properties It is a member of the diazadiphospholidine family, which contains both nitrogen and phosphorus atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione typically involves the reaction of tetramethylphosphorodithioic diamide with suitable reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise temperature control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
化学反应分析
Types of Reactions
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties, such as flame retardants and stabilizers.
作用机制
The mechanism of action of 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes. The presence of both nitrogen and phosphorus atoms in the ring structure allows for unique coordination chemistry and reactivity.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dioxide
- 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2-thione
Uniqueness
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione is unique due to its specific arrangement of atoms and the presence of two sulfur atoms in the ring structure. This gives it distinct chemical and physical properties compared to other similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
91043-86-6 |
|---|---|
分子式 |
C5H12N2P2S2 |
分子量 |
226.2 g/mol |
IUPAC 名称 |
1,2,3,4-tetramethyl-2-sulfanylidene-1,4,2λ5,3-diazadiphospholidine-5-thione |
InChI |
InChI=1S/C5H12N2P2S2/c1-6-5(10)7(2)9(4,11)8(6)3/h1-4H3 |
InChI 键 |
ASFDGBYQAYRLKQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=S)N(P(=S)(P1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

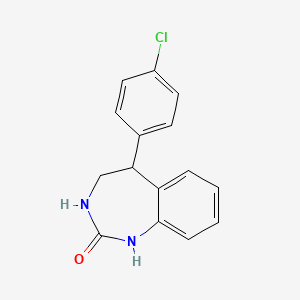
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
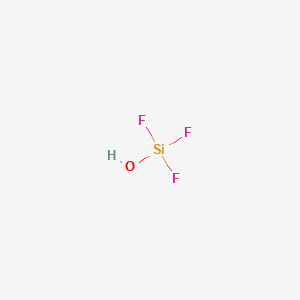
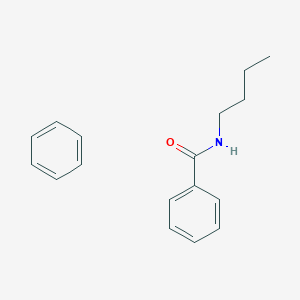
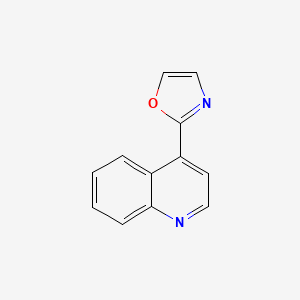
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
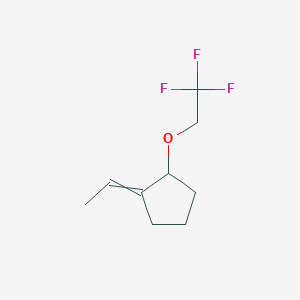

![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)

